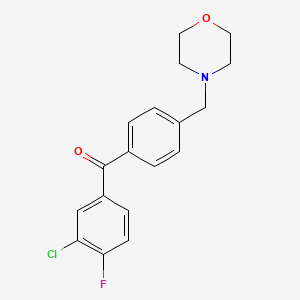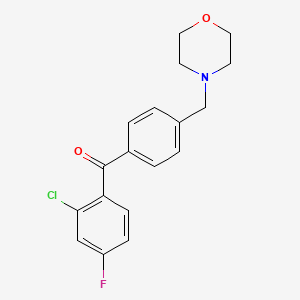
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone” is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da .
Molecular Structure Analysis
The molecular structure of “3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone” consists of a propiophenone backbone with a chlorine atom at the 3’ position and a fluorine atom at the 4’ position .Wissenschaftliche Forschungsanwendungen
1. Analysis of Intermolecular Interactions
A study by Shukla, Mohan, Vishalakshi, and Chopra (2014) focused on the synthesis and characterization of triazole derivatives, which are biologically active. These derivatives included fluoro and chloro derivatives, where 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone could potentially be related due to similar structural aspects. They investigated different thermal techniques and intermolecular interactions in these compounds, providing insights into the nature of such interactions in related compounds (Shukla et al., 2014).
2. Synthesis and Characterization of Novel Copolymers
Savittieri and colleagues (2022) explored novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives like 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone. They focused on their copolymerization with styrene, examining the composition, structure, and thermal decomposition of the resulting copolymers. This research contributes to the understanding of the polymerization behavior and potential applications of such derivatives (Savittieri et al., 2022).
3. Photodehalogenation and Chemical Output Control
Protti, Dichiarante, Dondi, Fagnoni, and Albini (2012) studied the photodehalogenation of fluoro or chlorobenzene derivatives, which is relevant to compounds like 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone. Their research involved the generation of triplet and singlet phenyl cations and benzyne, exploring the direct effect of substituents and the photostabilizing effect, which could be crucial for designing phototoxic drugs (Protti et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJXPGSXEUOUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644386 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-45-8 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














